molecular formula C12H18FN3 B1629509 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine CAS No. 27144-84-9

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine

Cat. No. B1629509
CAS RN: 27144-84-9
M. Wt: 223.29 g/mol
InChI Key: ARMGEGHYHDTIII-UHFFFAOYSA-N
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Description

“2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine” is a chemical compound with the CAS Number: 27144-84-9 . It has a molecular weight of 223.29 . The IUPAC name for this compound is 2-[4-(4-fluorophenyl)-1-piperazinyl]ethanamine .


Molecular Structure Analysis

The InChI code for “2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine” is 1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 . This code provides a unique representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Neuropharmacology

The presence of a piperazine ring in this compound suggests that it may have applications in neuropharmacological research. Specifically, it could act as a modulator of neurotransmitter activity, potentially affecting receptors or transporters involved in neuronal signaling .

Urease Inhibition

Recent studies have investigated the cytotoxicity profile of related benzimidazole derivatives. While the specific compound was not tested, synthesized benzimidazole derivatives have shown promise as urease inhibitors. These compounds could play a role in combating urease-related diseases or conditions .

Medicinal Chemistry

Researchers explore the structure-activity relationship (SAR) of compounds like 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine. SAR studies help identify key structural features that influence biological activity. Investigating its SAR could lead to the development of novel drugs targeting specific receptors or enzymes .

Drug Discovery

Given its unique structure, this compound might serve as a starting point for drug discovery programs. Medicinal chemists can modify its chemical scaffold to create analogs with improved pharmacological properties. These analogs could potentially target specific diseases or pathways .

Chemical Biology

Researchers interested in understanding cellular processes may use this compound as a tool in chemical biology studies. By labeling it with fluorescent tags or other probes, they can track its localization, interactions, and effects within cells .

Organic Synthesis

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine can also find applications in organic synthesis. Its functional groups allow for further derivatization, making it useful as a building block for more complex molecules .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine” are not available, research into similar compounds suggests potential applications in the development of new inhibitors for human equilibrative nucleoside transporters .

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMGEGHYHDTIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602657
Record name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine

CAS RN

27144-84-9
Record name 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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